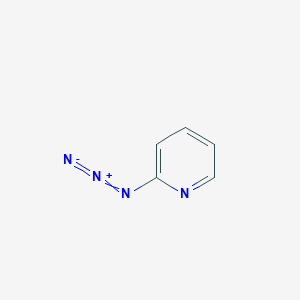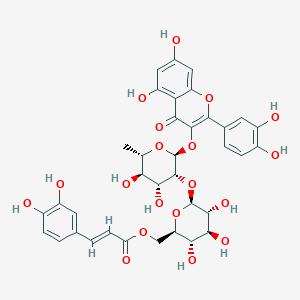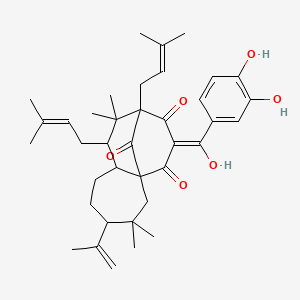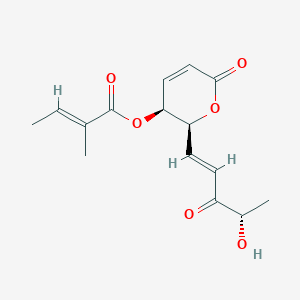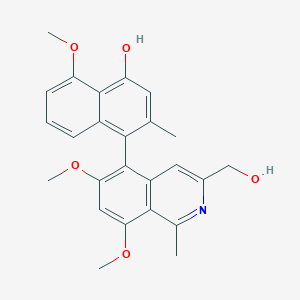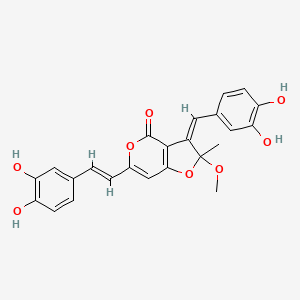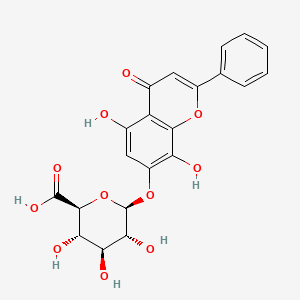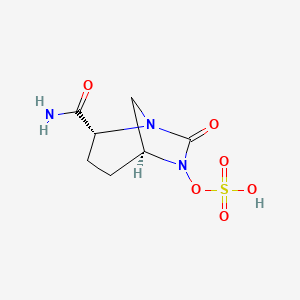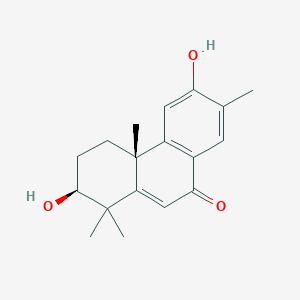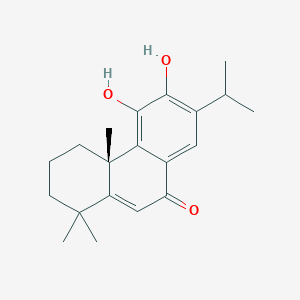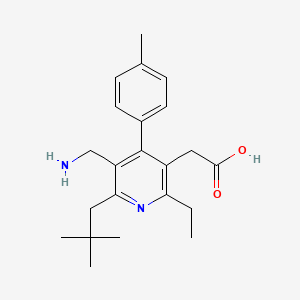
2-(5-(Aminomethyl)-2-ethyl-6-neopentyl-4-(p-tolyl)pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-100 is a potent, selective, and orally active inhibitor of dipeptidyl peptidase IV (DPP-4). This compound was developed as a novel therapeutic approach for the treatment of diabetes mellitus, type 2. TAK-100 is a 3-pyridylacetic acid derivative that has shown significant promise due to its ability to interact with critical active-site residues of DPP-4, thereby increasing its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-100 involves the preparation of [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid. The synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Functional groups such as the aminomethyl and carboxy groups are introduced through specific reactions, including amination and carboxylation.
Optimization: The final compound is optimized to ensure the desired interactions with the active-site residues of DPP-4, confirmed through X-ray cocrystal structure analysis
Industrial Production Methods
Industrial production of TAK-100 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
TAK-100 undergoes various chemical reactions, including:
Oxidation: TAK-100 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert TAK-100 into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in TAK-100 with other groups, altering its chemical structure and activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions
Major Products
Scientific Research Applications
TAK-100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibition and developing new inhibitors.
Biology: Employed in biological studies to understand the role of DPP-4 in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating diabetes mellitus, type 2, and other metabolic disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs targeting DPP-4 .
Mechanism of Action
TAK-100 exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-4). The mechanism involves:
Binding to DPP-4: TAK-100 binds to the active site of DPP-4, forming a salt-bridge interaction with Arg125.
Inhibition of Enzyme Activity: This binding inhibits the enzyme’s activity, preventing the breakdown of incretin hormones.
Enhanced Insulin Secretion: The inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for treating diabetes mellitus, type 2.
Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Saxagliptin: Another DPP-4 inhibitor with unique pharmacokinetic properties .
Uniqueness of TAK-100
TAK-100 is unique due to its specific interactions with the active-site residues of DPP-4, particularly the salt-bridge interaction with Arg125. This interaction enhances its inhibitory activity and selectivity, making it a potent and effective DPP-4 inhibitor .
Properties
Molecular Formula |
C22H30N2O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C22H30N2O2/c1-6-18-16(11-20(25)26)21(15-9-7-14(2)8-10-15)17(13-23)19(24-18)12-22(3,4)5/h7-10H,6,11-13,23H2,1-5H3,(H,25,26) |
InChI Key |
HQVOROHHYWZJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)CC(C)(C)C)CN)C2=CC=C(C=C2)C)CC(=O)O |
Synonyms |
5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-ylacetic acid TAK-100 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)
![1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1249354.png)
